molecular formula C10H9NS B042819 2-Quinolinemethanethiol CAS No. 83492-32-4

2-Quinolinemethanethiol

Cat. No. B042819
CAS RN: 83492-32-4
M. Wt: 175.25 g/mol
InChI Key: XXVLCYRUWQRBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Quinolinemethanethiol, also known as 2-QMT, is an organosulfur compound that has a wide range of applications in the field of science and technology. It is a colorless liquid with a pungent odor and is soluble in water. 2-QMT is a useful reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds, as well as in the synthesis of pharmaceuticals and agrochemicals. It has also been used as a fuel additive and in the production of polymers.

Scientific Research Applications

Synthesis of Nanomaterials

2-Quinolinemethanethiol: plays a pivotal role in the synthesis of various nanomaterials. Its ability to bind to metal surfaces makes it an excellent choice for creating nanoparticles with specific properties. These nanomaterials can be tailored for use in electronics, photonics, and catalysis due to their unique optical, electrical, and magnetic characteristics .

Biological Labeling

In the field of biology, 2-Quinolinemethanethiol -modified nanoparticles can serve as fluorescent biological labels. This application is crucial for tracking and observing biological processes at the molecular level, providing insights into cellular mechanisms and pathways .

Drug Delivery Systems

The compound’s functionality allows for the development of advanced drug delivery systems. By attaching to drug-carrying nanoparticles, 2-Quinolinemethanethiol can aid in the targeted delivery of therapeutics, ensuring that drugs reach their intended site of action with minimal side effects .

Antibacterial Applications

2-Quinolinemethanethiol: can be used to modify the surface of nanomaterials, such as 2-D MoS2-based nanomaterials, to enhance their antibacterial properties. This is particularly useful in creating surfaces that resist bacterial colonization and in developing antibacterial agents .

Environmental Remediation

The compound’s affinity for heavy metals can be harnessed in environmental remediation efforts. It can be used to create materials that effectively adsorb and remove toxic substances, such as cyanide, from water, contributing to cleaner and safer ecosystems .

Tissue Engineering

In tissue engineering, 2-Quinolinemethanethiol can be utilized to fabricate scaffolds that support cell growth and tissue regeneration. Its incorporation into biomaterials can improve cell adhesion and proliferation, which is essential for the development of artificial organs and tissues .

Mechanism of Action

Target of Action

2-Quinolinemethanethiol is a volatile component found in the defensive spray of the hooded skunk, Mephitis macroura

Mode of Action

It’s known that the compound is part of the defensive spray of certain skunks , suggesting it may interact with olfactory receptors or other sensory targets in potential predators.

Result of Action

The primary known effect of 2-Quinolinemethanethiol is its contribution to the strong, offensive odor of skunk spray, which acts as a deterrent against predators

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Quinolinemethanethiol. For example, factors such as temperature, humidity, and wind can affect the volatility and dispersion of the compound in the environment. Additionally, the presence of other volatile compounds in skunk spray may influence the overall perception and deterrent effect of the spray .

properties

IUPAC Name

quinolin-2-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVLCYRUWQRBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Quinolinemethanethiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Quinolinemethanethiol
Reactant of Route 2
2-Quinolinemethanethiol
Reactant of Route 3
2-Quinolinemethanethiol
Reactant of Route 4
2-Quinolinemethanethiol
Reactant of Route 5
2-Quinolinemethanethiol
Reactant of Route 6
2-Quinolinemethanethiol

Q & A

Q1: How is 2-quinolinemethanethiol synthesized from readily available starting materials?

A1: 2-Quinolinemethanethiol can be synthesized from quinoline 1-oxide. [] The reaction involves treating quinoline 1-oxide with 2-phenyl-2-thiazolin-4-one in the presence of acetic anhydride at room temperature. This leads to the formation of 5-(2-quinolyl)thiazolones. Subsequent hydrolysis of these intermediates with 48% hydrobromic acid under reflux conditions yields 2-quinolinemethanethiol as the hydrobromide salt. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.